
N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the fluorophenyl moiety.
Attachment of the dimethylamino-phenylethyl group: This can be done through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)-2-phenylethyl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- N-(2-(dimethylamino)-2-phenylethyl)-3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- N-(2-(dimethylamino)-2-phenylethyl)-3-(4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Biological Activity
Chemical Structure and Properties
The compound belongs to the pyrazole class, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structure can be summarized as follows:
- Molecular Formula : C19H22F1N3O
- Molecular Weight : 329.40 g/mol
Structural Features
Feature | Description |
---|---|
Core Structure | Pyrazole ring |
Substituents | Dimethylamino, phenyl, fluorophenyl |
Functional Groups | Carboxamide |
Pharmacological Effects
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:
- Anti-inflammatory : Many pyrazole compounds have shown significant anti-inflammatory effects. For instance, derivatives have been tested against carrageenan-induced edema models, demonstrating comparable efficacy to standard anti-inflammatory drugs like indomethacin .
- Analgesic : Pyrazole compounds are often evaluated for their analgesic properties. Studies have shown that certain derivatives can effectively reduce pain responses in experimental models .
- Antimicrobial and Antitubercular : Some pyrazole derivatives have demonstrated antimicrobial activity against various bacterial strains and efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating infections .
The biological activity of N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide may be attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and pain signaling:
- COX Inhibition : Many pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Cytokine Modulation : Compounds have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential to modulate immune responses .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives:
- Anti-inflammatory Activity : A study synthesized a series of pyrazole derivatives that exhibited up to 85% inhibition of TNF-α at 10 µM concentration compared to dexamethasone .
- Antimicrobial Efficacy : Research involving 1-acetyl-3,5-diphenyl-pyrazole derivatives showed promising results against various bacterial strains and M. tuberculosis with significant inhibition percentages .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the pyrazole ring significantly affect biological activity, with specific substituents enhancing anti-inflammatory and analgesic properties .
Summary of Findings
Study Focus | Key Findings |
---|---|
Anti-inflammatory Activity | Up to 85% TNF-α inhibition at 10 µM |
Antimicrobial Properties | Significant inhibition against bacterial strains |
SAR Investigations | Modifications enhance activity; electron-donating groups beneficial |
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c1-25(2)20(16-7-5-4-6-8-16)14-23-21(27)19-13-18(24-26(19)3)15-9-11-17(22)12-10-15/h4-13,20H,14H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKPHVZVZBPDGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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